![molecular formula C8H16N2O2 B1437847 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide CAS No. 1187326-14-2](/img/structure/B1437847.png)
2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide
Overview
Description
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in recent years. One study suggests that this new alkylaminophenol compound is synthesized by the Petasis reaction . The Petasis reaction is a multi-component reaction that allows for the efficient synthesis of amine derivatives.Molecular Structure Analysis
Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key structural component of this compound . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide”, is an important task of modern organic chemistry . The reactions leading to the formation of various piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound “2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide” can serve as a precursor in synthesizing bioactive piperidine derivatives. These derivatives have shown potential in treating a wide range of diseases due to their pharmacological properties .
Development of Anticancer Agents
Research indicates that piperidine derivatives exhibit anticancer activities. The structural flexibility of “2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide” allows for the creation of novel anticancer compounds through functionalization, which can lead to the development of targeted therapies .
Antimicrobial and Antifungal Applications
The piperidine nucleus is known to contribute to antimicrobial and antifungal efficacy. As such, “2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide” can be utilized to synthesize compounds with potential use in combating microbial and fungal infections .
Neuroprotective and Anti-Alzheimer’s Research
Compounds with a piperidine structure have been associated with neuroprotective effects and are being studied for their potential use in treating neurodegenerative diseases like Alzheimer’s. The hydroxymethyl group in the compound could be pivotal in enhancing these properties .
Analgesic and Anti-inflammatory Drug Design
Piperidine derivatives are often explored for their analgesic and anti-inflammatory properties. “2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide” could be a key intermediate in the design of new pain relief and anti-inflammatory medications .
Pharmacokinetic Modification of Existing Drugs
The hydroxymethyl group in “2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide” can be exploited to modify the pharmacokinetic profiles of existing drugs, potentially improving their absorption, distribution, metabolism, and excretion (ADME) properties .
Future Directions
properties
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-8(12)5-10-3-1-7(6-11)2-4-10/h7,11H,1-6H2,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPXZLOKGOECMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.